

Dihydronootkatone: A Technical Guide to its Chemical Structure and Properties

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Compound of Interest

Compound Name: Dihydronootkatone

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Introduction

Dihydronootkatone, a sesquiterpenoid ketone, is a derivative of the naturally occurring nootkatone, a key flavor and aroma component of grapefruit. As a member of the eremophilane family of sesquiterpenes, **dihydronootkatone** has garnered interest for its potential biological activities, including insect repellent and toxic properties. This technical guide provides a comprehensive overview of the chemical structure, properties, and available experimental data for **dihydronootkatone**, aimed at supporting research and development efforts in various scientific fields.

Chemical Structure and Identifiers

Dihydronootkatone is a bicyclic molecule with the molecular formula $C_{15}H_{24}O$.^[1] Several isomers exist, with the specific stereochemistry influencing its properties. The most commonly cited isomer is (4R,4aS,6R,8aS)-4,4a-dimethyl-6-(1-methylethenyl)-octahydronaphthalen-2(1H)-one, also known as 1,10-**dihydronootkatone**.^{[2][3]}

Table 1: Chemical Identifiers for **Dihydronootkatone**

Identifier	Value	Reference
IUPAC Name	(4R,4aS,6R,8aS)-4,4a-dimethyl-6-(1-methylethenyl)-octahydronaphthalen-2(1H)-one	[2] [3]
SMILES	<chem>CC1CC(=O)CC2C1(C)C=CC2</chem> INVALID-LINK--C(=C)C	[1]
InChI Key	NMALGKNZYKRHCE-UHFFFAOYSA-N	[1]
CAS Number	20489-53-6	[2] [3]
Molecular Formula	C15H24O	[1]

Physicochemical Properties

Dihydronootkatone is a colorless to pale yellow liquid with a citrus-like, woody, and herbal odor profile. A summary of its key physicochemical properties is presented below.

Table 2: Physicochemical Properties of **Dihydronootkatone**

Property	Value	Reference
Molecular Weight	220.35 g/mol	[1]
Boiling Point	138-140 °C at 1 mmHg	
Specific Gravity	0.975 - 0.988 at 25 °C	[2]
Refractive Index	1.502 - 1.508 at 20 °C	[2]
Solubility	Insoluble in water; Soluble in alcohol	
XLogP3	4.3	[1]
Hydrogen Bond Donor Count	0	[1]
Hydrogen Bond Acceptor Count	1	[1]
Topological Polar Surface Area	17.1 Å ²	[1]

Spectral Data

No experimental spectral data (NMR, MS, IR) for **dihydronootkatone** could be located in the searched literature. The following sections provide general principles for the spectral analysis of such a molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ¹H NMR: The proton NMR spectrum of **dihydronootkatone** would be expected to show signals corresponding to the methyl groups, methylene protons in the bicyclic ring system, and the vinyl protons of the isopropenyl group. The chemical shifts and coupling patterns would be crucial for confirming the stereochemistry of the molecule.
- ¹³C NMR: The carbon NMR spectrum would display 15 distinct signals, corresponding to each carbon atom in the molecule. The chemical shifts would indicate the presence of a carbonyl group (ketone), olefinic carbons, and several aliphatic carbons.

Mass Spectrometry (MS)

Mass spectrometry would reveal the molecular weight of **dihydronootkatone**. The fragmentation pattern would likely involve the loss of the isopropenyl group and other characteristic cleavages of the bicyclic ring system, providing further structural information.

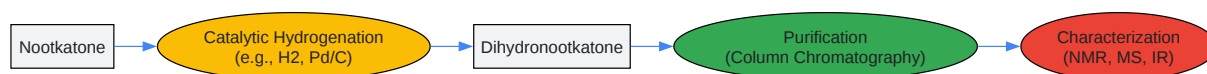
Infrared (IR) Spectroscopy

The IR spectrum of **dihydronootkatone** would be characterized by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the ketone group, typically in the range of 1705-1725 cm^{-1} . Other significant peaks would include C-H stretching vibrations for the aliphatic and vinylic protons.

Experimental Protocols

Synthesis of Dihydronootkatone

A method for the synthesis of nootkatone and its derivatives, including **dihydronootkatone**, has been described. The general workflow involves the catalytic hydrogenation of nootkatone.



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Caption: General workflow for the synthesis and purification of **dihydronootkatone**.

Protocol:

- **Reaction Setup:** In a suitable reaction vessel, dissolve nootkatone in a solvent such as ethanol or ethyl acetate.
- **Catalyst Addition:** Add a catalytic amount of palladium on carbon (Pd/C).
- **Hydrogenation:** Subject the mixture to a hydrogen atmosphere (typically using a balloon or a Parr hydrogenator) and stir at room temperature.
- **Monitoring:** Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.

- **Workup:** Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst. Concentrate the filtrate under reduced pressure to obtain the crude product.
- **Purification:** Purify the crude **dihydronootkatone** using column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.
- **Characterization:** Characterize the purified product by NMR, MS, and IR spectroscopy to confirm its identity and purity.

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a suitable technique for the analysis of **dihydronootkatone**.

Protocol:

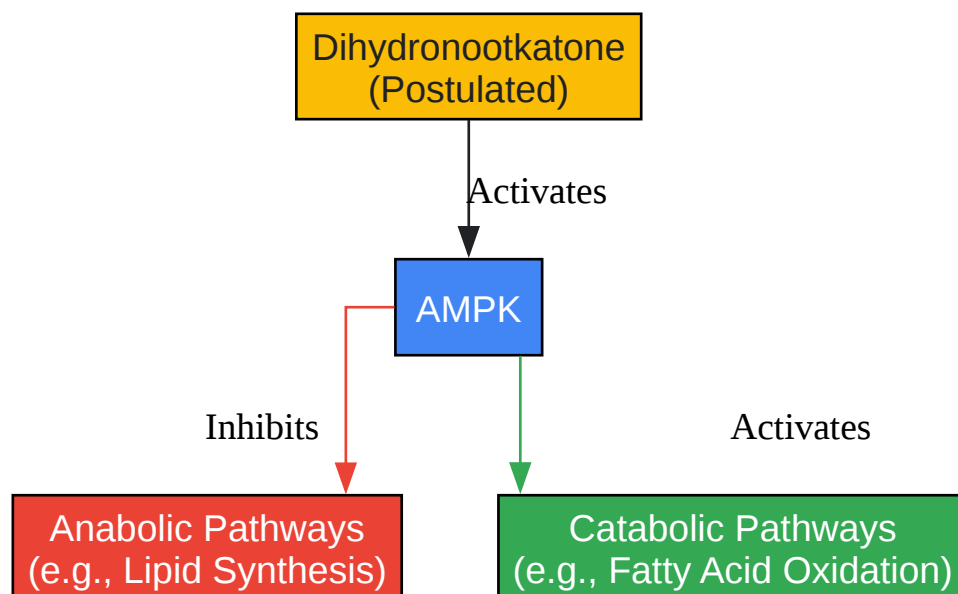
- **Sample Preparation:** Prepare a dilute solution of **dihydronootkatone** in a volatile organic solvent (e.g., hexane or dichloromethane).
- **GC Conditions:**
 - **Column:** A non-polar capillary column (e.g., DB-5ms).
 - **Injector Temperature:** 250 °C.
 - **Oven Program:** Start at a suitable initial temperature (e.g., 60 °C), hold for a few minutes, then ramp the temperature at a controlled rate (e.g., 10 °C/min) to a final temperature (e.g., 280 °C).
 - **Carrier Gas:** Helium at a constant flow rate.
- **MS Conditions:**
 - **Ionization Mode:** Electron Ionization (EI) at 70 eV.
 - **Mass Range:** Scan from a suitable m/z range (e.g., 40-400 amu).
 - **Source Temperature:** 230 °C.

- Quadrupole Temperature: 150 °C.

Biological Activity and Signaling Pathways

Dihydronootkatone has demonstrated significant biological activity, particularly as an insect repellent and toxicant against the Formosan subterranean termite (*Coptotermes formosanus*). [4] Studies have shown that 1,10-**dihydronootkatone** exhibits greater repellency and acute toxicity to termites compared to its precursor, nootkatone.[4]

The precise molecular mechanisms of **dihydronootkatone** are not fully elucidated. However, studies on the closely related nootkatone suggest potential involvement of the AMP-activated protein kinase (AMPK) signaling pathway.[5][6] Nootkatone has been shown to activate AMPK, a key regulator of cellular energy homeostasis.[5][6] Activation of AMPK can lead to a variety of downstream effects, including the inhibition of anabolic pathways and the activation of catabolic pathways. It is plausible that **dihydronootkatone** may exert some of its biological effects through a similar mechanism.



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Caption: Postulated activation of the AMPK signaling pathway by **dihydronootkatone**.

Experimental Protocols for Biological Assays

Termite Repellency Bioassay

This protocol is adapted from studies on nootkatone and its derivatives.[4]

Protocol:

- **Preparation of Treated Sand:** Prepare solutions of **dihydronootkatone** in a suitable solvent (e.g., acetone) at various concentrations. Treat sand by evenly applying the solutions and allowing the solvent to evaporate completely. A control group with solvent-treated sand should be included.
- **Assay Arena:** Use a petri dish or a similar container with a central release point for the termites. Create a choice test by placing treated sand and untreated sand in different sections of the arena.
- **Termite Introduction:** Introduce a known number of termites (e.g., 50-100 workers) into the center of the arena.
- **Observation:** Record the distribution of termites in the treated and untreated zones at regular time intervals over a specific period (e.g., 24-48 hours).
- **Data Analysis:** Calculate a repellency index based on the number of termites in each zone. Statistical analysis should be performed to determine the significance of the repellent effect at different concentrations.

Conclusion

Dihydronootkatone is a promising sesquiterpenoid with demonstrated biological activity. This technical guide provides a summary of its known chemical and physical properties, along with protocols for its synthesis and analysis. While detailed experimental spectral data and a comprehensive understanding of its molecular mechanisms are still areas for further investigation, the information presented here serves as a valuable resource for researchers and professionals in the fields of natural product chemistry, entomology, and drug development. Further studies are warranted to fully explore the potential applications of **dihydronootkatone**.

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